6-Methyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
6-Methyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound with a complex molecular structure. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a pyridine ring substituted with a methyl group, a methylamino group, a trifluoromethyl group, and a carbonitrile group.
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Addition: Electrophilic addition reactions can be performed using reagents such as bromine (Br2) or hydrogen chloride (HCl).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted or addition products depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, 6-Methyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effect.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to specific receptors, triggering signal transduction pathways that result in cellular responses.
Comparison with Similar Compounds
2-Methyl-2-(methylamino)propan-1-ol: This compound shares the methylamino group but lacks the pyridine ring and trifluoromethyl group.
4-(Trifluoromethyl)pyridine-3-carbonitrile: This compound has the trifluoromethyl group and carbonitrile group but lacks the methylamino group.
6-Methyl-2-(methylamino)pyridine-3-carbonitrile: This compound has the methylamino group and carbonitrile group but lacks the trifluoromethyl group.
Uniqueness: 6-Methyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the combination of the pyridine ring, methylamino group, trifluoromethyl group, and carbonitrile group. This combination provides the compound with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
6-methyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-5-3-7(9(10,11)12)6(4-13)8(14-2)15-5/h3H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBVAXZFMMWPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)NC)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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